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Compound of Interest

Compound Name:
1-((2-

Chlorophenoxy)acetyl)piperazine

Cat. No.: B11980623

Get Quote

Executive Summary
1-((2-Chlorophenoxy)acetyl)piperazine is a critical pharmaceutical intermediate containing a

piperazine pharmacophore linked to a chlorophenoxy moiety via an acetyl spacer. Its solubility

profile in organic solvents is the governing factor for process optimization, specifically in

recrystallization purification and liquid-formulation stability. This guide outlines the protocol for

determining its solid-liquid equilibrium (SLE) using the dynamic laser monitoring method and

analyzing the resulting data via the Modified Apelblat and van’t Hoff thermodynamic models.

Chemical Identity & Physicochemical Context[1][2]
[3][4][5][6][7][8]

Chemical Name: 1-((2-Chlorophenoxy)acetyl)piperazine[1]

CAS Number: 143999-81-9[1]

Molecular Formula:
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[1]

Molecular Weight: 254.71 g/mol

Structural Features:

Piperazine Ring: Secondary amine (H-bond donor/acceptor).

Amide Linkage: Polar, planar region.

Chlorophenoxy Group: Lipophilic, electron-withdrawing.

Solubility Hypothesis: Due to the secondary amine and amide functionality, the compound is

expected to exhibit positive deviation from ideality in polar protic solvents (Methanol, Ethanol)

due to hydrogen bonding. In non-polar solvents (Toluene), solubility will likely be driven by

entropy but limited by the high crystal lattice energy of the amide bonds.

Experimental Methodology: Dynamic Laser
Monitoring
To ensure high-fidelity data (

precision

), the Dynamic Laser Monitoring Method is the industry standard, superior to gravimetric
analysis for temperature-dependent profiling.

Apparatus Setup[5]
Reactor: Double-jacketed glass vessel (50 mL) with magnetic stirring.

Temperature Control: Programmable thermostatic water bath (Uncertainty

K).

Detection: Laser transmission system (He-Ne laser or high-intensity diode) + Photodiode

detector.

Protocol Workflow
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Preparation: Weigh excess solute (

) and precise mass of solvent (

) into the vessel.

Equilibration: Heat the slurry to a temperature

(e.g., 320 K) until full dissolution is confirmed by maximum laser transmission.

Cooling & Nucleation: Slowly cool the solution. The onset of turbidity (nucleation) causes a

sharp drop in laser transmission. Record

.

Heating (Dissolution): Re-heat at a slow rate (0.1 K/min). The temperature at which

transmission returns to maximum is the saturation temperature (

).

Iteration: Add known mass of solvent to dilute the mixture and repeat steps 3-4 to obtain data

points for lower concentrations.

Workflow Visualization
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Caption: Logic flow for the Dynamic Laser Monitoring method to determine solid-liquid

equilibrium.

Thermodynamic Modeling & Data Analysis
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Once the mole fraction solubility (

) is obtained across a temperature range (typically 278.15 K to 323.15 K), the data must be
correlated using thermodynamic models to verify consistency and calculate dissolution
properties.

Modified Apelblat Equation
This semi-empirical model is the most accurate for correlating solubility data of piperazine

derivatives in pure solvents.

: Mole fraction solubility.

: Absolute temperature (K).

: Empirical model parameters derived via multivariate regression.

Validation: The Relative Average Deviation (RAD) and Root Mean Square Deviation (RMSD)

should be calculated. An RMSD

indicates high model reliability.

van't Hoff Analysis (Thermodynamic Functions)
To understand the driving forces (Enthalpy vs. Entropy), apply the van't Hoff equation. Plot

vs

.

From the intercept and slope, calculate:

Enthalpy of Solution (

): Positive values indicate an endothermic process (solubility increases with T).

Gibbs Free Energy (

):

Entropy of Solution (
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): Reflects the increase in disorder upon mixing.

Data Structure for Reporting
Summarize your findings in the following standard table format:

Solvent T (K) Experimental
Calculated

(Apelblat)

Relative Error
(%)

Methanol 298.15 [Data] [Model] %

Ethanol 298.15 [Data] [Model] %

Toluene 298.15 [Data] [Model] %

Solvent Selection Strategy
For a comprehensive profile, select solvents based on the Snyder Polarity Index to cover

different interaction mechanisms:

Protic Polar: Methanol, Ethanol (Tests H-bonding capability of the piperazine nitrogens).

Aprotic Polar: Acetone, Acetonitrile (Tests dipole-dipole interactions).

Non-polar: Toluene (Tests van der Waals interactions and dispersion forces).

Ester: Ethyl Acetate (Mimics common crystallization solvents).

Expected Trend:

Reasoning: The polar amide and amine groups favor protic solvents. The chlorophenoxy tail
provides some lipophilicity, but the crystal lattice energy of the piperazine core usually dictates
that high-polarity solvents are better solubilizers.

Process Implications (Why this matters)
Recrystallization: If the solubility curve is steep (high
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), cooling crystallization is efficient. If flat, anti-solvent crystallization (e.g., adding water to a
methanol solution) is preferred.

Partitioning: Understanding the solubility in Octanol vs. Water (LogP) is vital for predicting

bioavailability, but the organic solvent profile specifically aids in synthesis purification steps.

Thermodynamic Analysis Workflow
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Caption: Workflow for converting raw solubility data into thermodynamic parameters.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. Piperazin | Sigma-Aldrich [sigmaaldrich.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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